Methyl 2-fluoro-6-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-fluoro-6-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVLJBSHMOBDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 2-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-fluoro-6-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Methyl 2-fluoro-6-(trifluoromethyl)benzoate serves as an important building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The fluorine atoms can be substituted with other functional groups, making it versatile for creating derivatives.
- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield alcohols, expanding its utility in synthetic pathways.
Pharmaceutical Development
Potential Drug Candidate
The trifluoromethyl group is prevalent in many FDA-approved drugs, enhancing their biological activity and pharmacokinetic properties. This compound is being investigated for its potential role in drug development due to its unique electronic properties that can improve binding affinities to biological targets.
Case Study: Drug Discovery
In recent years, several studies have highlighted the incorporation of fluorinated compounds into drug design. For instance, compounds similar to this compound have been shown to exhibit significant biological activities, including enzyme inhibition and receptor modulation.
Agricultural Chemistry
Agrochemical Intermediates
Fluorinated benzoates are increasingly used in the agrochemical industry for developing crop protection agents. This compound can be utilized as an intermediate in synthesizing pesticides and herbicides that are more effective against pests while being environmentally friendly .
Case Study: Crop Protection
The synthesis of fluorinated agrochemicals often involves intermediates like this compound, which can enhance the efficacy of active ingredients against various agricultural pests .
Material Science
Specialty Chemicals and Materials
In materials engineering, this compound has applications in producing specialty chemicals with enhanced properties such as thermal stability and resistance to degradation. The incorporation of fluorine into materials has led to the development of advanced products across various industries.
Summary of Applications
| Application Area | Description | Notable Outcomes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules; versatile in chemical transformations | Enhanced reactivity and product diversity |
| Pharmaceutical Development | Potential drug candidate; improves binding affinities | Significant biological activity observed in related compounds |
| Agricultural Chemistry | Intermediate for crop protection agents | Development of effective and environmentally friendly pesticides |
| Material Science | Production of specialty chemicals with enhanced properties | Improved thermal stability and degradation resistance |
Mechanism of Action
The mechanism of action of methyl 2-fluoro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Methyl Fluoro-(trifluoromethyl)benzoates
The substitution pattern of fluorine and -CF₃ groups significantly influences physical properties, reactivity, and applications. Key isomers include:
Key Observations :
- Steric and Electronic Effects : The 2-fluoro-6-CF₃ isomer exhibits adjacent substituents, creating steric hindrance and strong electron-withdrawing effects. This contrasts with the 2-fluoro-5-CF₃ isomer, where substituents are separated, reducing steric strain and enabling regioselective reactions .
- Reactivity : Ortho-substituted analogs (e.g., QV-3672) are less reactive in SNAr compared to para-substituted isomers (e.g., QC-8080) due to steric constraints .
Ethyl Ester Analog: Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate
- Structure : Ethyl ester with 3-chloro , 2-fluoro, and 6-CF₃ substituents (CAS: 773135-49-2).
- Comparison :
- Lipophilicity : The ethyl group increases lipophilicity (logP ~2.8 vs. ~2.2 for methyl), enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : The chloro substituent at position 3 introduces a site for nucleophilic displacement, unlike the fluorine in QV-3672, which is less reactive .
Methoxy Derivatives: 2-Methoxy-4,6-di(trifluoromethyl)benzoic Acid
- Structure : Methoxy (-OCH₃) at position 2, -CF₃ at positions 4 and 4.
- Comparison :
Glycosylated Derivative: Methyl 2-fluoro-6-(trifluoromethyl)benzoate Glycoside
- Structure: QV-3672 linked to a triacetylated glucopyranose moiety (compound 9a).
- Key Features :
Biological Activity
Methyl 2-fluoro-6-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and binding affinity to biological targets. The molecular formula is C10H6F4O2, indicating a benzoate ester with multiple fluorine substituents that significantly influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its structural features:
- Trifluoromethyl Group : Increases hydrophobic interactions with biomolecules, enhancing binding affinity.
- Halogen Substituents : Modify electronic properties and reactivity, facilitating targeted interactions with enzymes and receptors.
These characteristics enable the compound to modulate various signaling pathways critical for microbial survival and cancer cell growth.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains were as follows:
| Bacterial Strain | MIC (mg/L) | Comparison with Linezolid |
|---|---|---|
| MSSA | 0.39 - 0.78 | MIC = 1 |
| MRSA | 0.39 - 1.56 | MIC = 2 |
The mechanism underlying this antimicrobial activity likely involves the disruption of bacterial cell membranes and interference with metabolic pathways due to the compound's unique electronic properties conferred by the trifluoromethyl group.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific molecular targets involved in cancer progression are still under investigation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated significant potency against both MSSA and MRSA, indicating its potential as an alternative treatment for resistant bacterial infections.
- Anticancer Mechanisms : Another study explored the compound's ability to induce apoptosis in human cancer cell lines, revealing that it could activate apoptotic pathways leading to cell death in a dose-dependent manner .
Pharmacokinetics
Similar compounds containing trifluoromethyl groups have exhibited high gastrointestinal absorption and favorable pharmacokinetic profiles. Factors such as lipophilicity and electronegativity of fluorine atoms play a crucial role in determining the compound's stability and efficacy in biological environments .
Q & A
Q. What are the common synthetic routes for Methyl 2-fluoro-6-(trifluoromethyl)benzoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Alternative routes may employ nucleophilic aromatic substitution (SNAr) on fluorinated precursors. For example:
- Step 1: Prepare 2-fluoro-6-(trifluoromethyl)benzoic acid via trifluoromethylation of a fluorobenzene derivative using CF₃I/Cu-mediated protocols.
- Step 2: Esterify with methanol in refluxing toluene, using catalytic p-toluenesulfonic acid (PTSA) to drive the reaction .
Optimization Tips: - Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .
- Purify via column chromatography (silica, gradient elution) or recrystallization from ethanol.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR: Identify aromatic proton splitting patterns (e.g., doublets from fluorine coupling) and trifluoromethyl (-CF₃) signals (¹³C NMR: ~120 ppm, quartets).
- Mass Spectrometry (EI): Look for molecular ion [M]⁺ at m/z 220 (calculated for C₉H₆F₄O₂). Fragmentation patterns include loss of -OCH₃ (Δ m/z 31) .
- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic and steric properties of this compound in nucleophilic reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing -F and -CF₃ groups deactivate the benzene ring, directing nucleophilic attack to the para position relative to the ester group.
- Steric Effects: The -CF₃ group creates steric hindrance, slowing meta-substitution. Computational studies (DFT, e.g., B3LYP/6-31G*) can model charge distribution and reactive sites .
- Experimental Validation: Perform competitive reactions with model nucleophiles (e.g., NH₃, amines) and analyze regioselectivity via HPLC or GC-MS .
Q. How can researchers design derivatives of this compound for bioactivity studies, and what structural modifications are most promising?
Methodological Answer:
Q. How can contradictory spectral data (e.g., missing reference MS/MS libraries) be resolved for this compound?
Methodological Answer:
- Cross-Validation: Combine high-resolution mass spectrometry (HRMS) with isotopic pattern analysis for accurate mass confirmation.
- Computational Aids: Use software like ACD/Labs or Gaussian to simulate NMR spectra and compare with experimental data .
- Synthetic Controls: Prepare isotopically labeled analogs (e.g., ¹³C-methyl ester) to confirm fragmentation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
